Analytical Precision: Gossypol-13C2 vs. Unlabeled Gossypol as Internal Standard
In LC-MS/MS quantitative analysis, the use of an unlabeled gossypol as an internal standard is not feasible due to its co-elution and identical mass with the analyte. Gossypol-13C2, with a molecular weight of 520.54 Da , provides a +2 Da mass difference from the unlabeled parent (518.56 Da). This mass shift enables chromatographic co-elution while allowing the mass spectrometer to distinguish and quantify the two species independently [1]. In contrast, unlabeled gossypol offers no such analytical differentiation .
| Evidence Dimension | Mass difference for MS quantification |
|---|---|
| Target Compound Data | +2 Da (from 13C2 substitution, MW 520.54 Da) |
| Comparator Or Baseline | 0 Da (Unlabeled gossypol, MW 518.56 Da) |
| Quantified Difference | Target provides a 2 Da mass shift; baseline provides 0 Da |
| Conditions | Theoretical mass spectrometry analysis |
Why This Matters
The distinct +2 Da mass difference is a prerequisite for using a compound as an internal standard in stable isotope dilution LC-MS/MS assays, a capability that unlabeled gossypol lacks entirely.
- [1] MtoZ Biolabs. How Can the Internal Standard Method Quantify Compounds in LC-MS Without a Reference Standard? 2025. View Source
